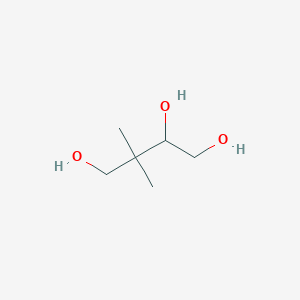

3,3-Dimethylbutane-1,2,4-triol

Description

Contextualization within Polyol Chemistry Research

Polyols, compounds containing multiple hydroxyl (-OH) functional groups, are a cornerstone of polymer chemistry, serving as fundamental components in the production of polyurethanes, polyesters, and other polymeric materials. The functionality of a polyol—the number of hydroxyl groups per molecule—dictates the degree of crosslinking and, consequently, the physical properties of the resulting polymer. Triols, such as 3,3-Dimethylbutane-1,2,4-triol, are crucial for creating three-dimensional, crosslinked networks that lead to rigid and durable materials.

The research landscape of polyol chemistry is vast, with a significant focus on developing polyols from renewable resources and designing specialty polyols with tailored properties. While 3,3-Dimethylbutane-1,2,4-triol is not a commodity polyol, its unique structure places it in the category of specialty chiral polyols. The presence of the bulky tert-butyl group introduces significant steric hindrance around the C2 and C4 hydroxyl groups. This steric congestion can profoundly influence the reactivity of the hydroxyl groups, potentially leading to reduced reaction rates or selective reactions at the less hindered C1 hydroxyl group. In polymer synthesis, this differential reactivity could be exploited to control the polymer architecture. For instance, in polyurethane synthesis, the steric hindrance can affect the reactivity with isocyanates, influencing the curing process and the final network structure. mdpi.com While theoretically a candidate for creating specialty polymers with unique thermal or mechanical properties, specific research detailing the extensive use of 3,3-Dimethylbutane-1,2,4-triol in these applications is not widely documented in publicly available scientific literature.

Significance in Advanced Organic Synthesis and Materials Science Research

The primary significance of 3,3-Dimethylbutane-1,2,4-triol in academic research lies in its role as a chiral building block for the synthesis of complex organic molecules. The defined stereochemistry of its enantiomers is crucial for creating products with specific three-dimensional structures, a common requirement for biologically active compounds.

A notable example of its application is in the stereoselective synthesis of N-homoceramides. Researchers have developed a synthetic route to the versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block starting from D-isoascorbic acid, a common food preservative. nih.govugent.beamanote.com This chiral synthon was then utilized in the elaboration of a new class of (dihydro)-N-homo(phyto)ceramides. nih.govugent.beamanote.com This work highlights the utility of 3,3-Dimethylbutane-1,2,4-triol in creating complex molecules with potential applications in biochemistry and medicinal chemistry. nih.gov

Table 2: Research Findings on the Synthesis of N-Homoceramides using (S)-3,3-Dimethylbutane-1,2,4-triol

| Starting Material | Key Transformation | Product | Significance |

|---|---|---|---|

| D-isoascorbic acid | Regioselective epoxide opening | (S)-3-(hydroxymethyl)butane-1,2,4-triol | Provides a versatile chiral building block |

| (S)-3-(hydroxymethyl)butane-1,2,4-triol | Elaboration of the primary alcohol to an amide | N-homoceramides and (dihydro)-N-homoceramides | Synthesis of a new class of ceramide analogues |

In the realm of materials science, the application of 3,3-Dimethylbutane-1,2,4-triol is less documented. Theoretically, its trifunctional nature makes it a suitable candidate as a crosslinking agent or chain extender in polymer synthesis. The incorporation of its chiral and sterically hindered structure into a polymer backbone could impart unique properties, such as altered solubility, thermal stability, or specific interactions in chiral separation applications. However, extensive research demonstrating these applications in materials science is not prevalent in the current body of scientific literature. One source mentions its use as an intermediate in the synthesis of polyvinyl chloride, though this is an atypical application for a triol and lacks broad corroboration in other chemical literature. cymitquimica.com The potential for this compound to serve as a precursor in the development of specialty polymers remains an area for future investigation.

Properties

IUPAC Name |

3,3-dimethylbutane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-6(2,4-8)5(9)3-7/h5,7-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTKQIPAACOOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935904 | |

| Record name | 3,3-Dimethylbutane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-80-4 | |

| Record name | 3,3-Dimethyl-1,2,4-butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylbutane-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutane-1,2,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemistry and Enantiomeric Forms of 3,3 Dimethylbutane 1,2,4 Triol

Chiral Centers and Enantiomeric Possibilities within the 3,3-Dimethylbutane-1,2,4-triol Scaffold

The molecular structure of 3,3-dimethylbutane-1,2,4-triol (C₆H₁₄O₃) contains a single chiral center. nih.gov A chiral center is a carbon atom that is attached to four different groups. In the case of 3,3-dimethylbutane-1,2,4-triol, the carbon atom at the second position (C2) of the butane (B89635) chain is bonded to a hydrogen atom (-H), a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), and a tertiary butyl group bearing a hydroxyl group (-C(CH₃)₂CH₂OH).

The presence of one chiral center means that the molecule is not superimposable on its mirror image. Therefore, 3,3-dimethylbutane-1,2,4-triol can exist as a pair of enantiomers. These enantiomers are designated as (R)-3,3-dimethylbutane-1,2,4-triol and (S)-3,3-dimethylbutane-1,2,4-triol. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

Characterization and Research on Specific Enantiomers

The distinct spatial arrangement of atoms in the (R) and (S) enantiomers leads to different interactions with other chiral molecules, a property that is fundamental in various chemical and biological applications.

Academic Investigations of (R)-3,3-Dimethylbutane-1,2,4-triol

(R)-3,3-Dimethylbutane-1,2,4-triol, identified by the CAS number 60856-63-5, is a specific stereoisomer of the compound. bldpharm.com Research has focused on its role as a chiral building block in the synthesis of more complex molecules. Its defined stereochemistry is crucial for creating products with specific three-dimensional structures, which is often a requirement for biologically active compounds.

Academic Investigations of (S)-3,3-Dimethylbutane-1,2,4-triol

Similarly, (S)-3,3-Dimethylbutane-1,2,4-triol (CAS number 137161-74-1) has been a subject of academic inquiry. nih.govchemexpress.cn Like its (R)-enantiomer, it serves as a valuable intermediate in organic synthesis. The availability of both enantiomers allows for the synthesis of diastereomeric products when reacted with other chiral molecules, enabling the exploration of structure-activity relationships in drug discovery and materials science.

Methodologies for Stereoselective Control in 3,3-Dimethylbutane-1,2,4-triol Synthesis

Achieving stereoselective control—the ability to produce a specific desired stereoisomer—is a significant goal in modern organic chemistry. For 3,3-dimethylbutane-1,2,4-triol, a well-documented method for enantioselective synthesis involves the reduction of chiral precursors.

One of the most effective routes is the reduction of malic acid diesters. This process utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent. A key advantage of this method is its high stereochemical fidelity, meaning the stereochemistry of the starting chiral diester is preserved in the final triol product. By starting with either (R)- or (S)-dimethyl malate (B86768), chemists can selectively synthesize the corresponding (R)- or (S)-3,3-dimethylbutane-1,2,4-triol. This method is noted for being safer than using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) due to minimal hydrogen gas evolution.

Other strategies in stereoselective synthesis that are broadly applicable, such as asymmetric dihydroxylation or the use of chiral catalysts, represent potential avenues for the synthesis of enantiomerically pure 3,3-dimethylbutane-1,2,4-triol and its derivatives. tubitak.gov.tr The development of such methods is crucial for advancing the use of these chiral synthons in various scientific fields.

Advanced Synthetic Methodologies for 3,3 Dimethylbutane 1,2,4 Triol

Enantioselective Synthesis Approaches for 3,3-Dimethylbutane-1,2,4-triol

Enantioselective synthesis is critical for producing specific stereoisomers of 3,3-Dimethylbutane-1,2,4-triol, which may have distinct biological activities or serve as specific chiral synthons. The primary methods focus on creating the desired stereocenters with high fidelity.

Reduction of Malic Acid Diesters as a Primary Synthetic Route

The most well-documented and effective method for the enantioselective synthesis of 3,3-Dimethylbutane-1,2,4-triol is the reduction of malic acid diesters. This process typically employs sodium borohydride (B1222165) (NaBH₄) as the reducing agent. A key advantage of this route is its ability to produce either the (R)- or (S)-isomer of the target triol by starting with the corresponding stereoisomer of the malic acid diester.

A significant advantage of using sodium borohydride for the reduction of malic acid diesters is the high degree of stereochemical fidelity. The reaction mechanism allows for the preservation of the stereochemistry at the C2 position of the malic acid backbone. The reduction proceeds through the formation of alkoxide intermediates which are subsequently protonated, leading to the triol. This retention of configuration is crucial for producing enantiomerically pure (R)- or (S)-3,3-Dimethylbutane-1,2,4-triol from the corresponding chiral starting material. The use of NaBH₄ also offers a safer alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄), as it results in minimal hydrogen gas evolution.

The efficiency and selectivity of the reduction are highly dependent on the solvent system used. A biphasic system, typically comprising an ether and an alcohol, has been found to be optimal.

Ether Component: Ethers such as tetrahydrofuran (B95107) (THF) or diglyme (B29089) serve to stabilize the borohydride intermediates through Lewis acid-base interactions.

Alcohol Component: Alcohols like propan-2-ol or ethanol (B145695) act as proton donors to facilitate the hydrolysis of the intermediate borate (B1201080) esters into the final triol product.

The ratio and choice of these solvents are critical for maximizing yield and purity by balancing reagent stability and reactivity.

Table 1: Influence of Solvent System on Synthesis

| Ether Component | Alcohol Component | Ether:Alcohol Ratio (w/w) | Reported Yield (%) |

|---|---|---|---|

| Tetrahydrofuran (THF) | Propan-2-ol | Varies | Up to 85% |

This table is illustrative, based on findings that different combinations of ethers and alcohols are employed in the biphasic system.

Research has been conducted to ensure that the synthesis of 3,3-Dimethylbutane-1,2,4-triol is scalable for potential industrial applications. Temperature control is a critical parameter in these protocols to prevent side reactions and ensure the stability of the reducing agent. A patented example outlines a procedure that can be adapted for larger-scale production.

Table 2: Example of a Scalable Synthetic Protocol for (S)-3,3-Dimethylbutane-1,2,4-triol

| Step | Reagents/Conditions | Temperature | Duration | Purpose |

|---|---|---|---|---|

| 1. Reactor Charging | NaBH₄ (336 mmol) suspended in THF (160 mL) | Ambient | - | Prepare reductant slurry. |

| 2. Activation | Heat under inert atmosphere | 50°C | 1-2 hours | Maximize reductant activity. |

| 3. Diester Addition | (S)-dimethyl malate (B86768) (186 mmol) in propan-2-ol (62 mL) | 50°C (maintain) | 6 hours | Controlled reduction to prevent exothermic runaway. |

| 4. Aging | Maintain reaction mixture | 50°C, then 25°C | 1 hour, then 48 hours | Ensure complete conversion of the diester. |

| 5. Quenching | Acetone (50 mL), then Methanol (50 mL) | Cooled | - | Decompose excess sodium borohydride. |

| 6. Neutralization & Isolation | Adjust pH to 7 with HCl, filter, and concentrate | Ambient | - | Isolate the crude product. |

This protocol reportedly yields approximately 85% of the desired (S)-3,3-dimethylbutane-1,2,4-triol.

Exploration of Alternative Catalytic Hydrogenation Methods for 3,3-Dimethylbutane-1,2,4-triol

While reduction with sodium borohydride is a well-established method, research into alternative synthetic routes such as catalytic hydrogenation is ongoing for structurally similar compounds. Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst to reduce functional groups. For the synthesis of polyols, various catalysts based on ruthenium, rhodium, and copper have been investigated. tue.nl

For instance, the hydrogenation of carboxylic acid esters to alcohols is a known industrial process, often employing copper-based catalysts like copper chromite. google.com Homogeneous catalysts, such as ruthenium-triphos complexes, have also shown effectiveness in the hydrogenation of esters, although they can be susceptible to deactivation. dur.ac.uk Iron-based pincer catalysts have emerged as effective for the hydrogenation of various esters under relatively mild conditions. rsc.org

Although specific research on the catalytic hydrogenation to produce 3,3-Dimethylbutane-1,2,4-triol is not extensively documented in the provided sources, the principles applied to the synthesis of other triols, like 1,2,4-butanetriol (B146131) from malic esters, suggest its potential as an alternative route. tue.nl Such methods could offer advantages in terms of atom economy and catalyst recyclability.

Post-Synthesis Purification and Analytical Verification Techniques for 3,3-Dimethylbutane-1,2,4-triol

Following the synthesis, rigorous purification and analytical verification are essential to ensure the identity, purity, and stereochemical integrity of the 3,3-Dimethylbutane-1,2,4-triol product.

The initial workup of the reaction mixture typically involves several steps to remove reagents and byproducts. This includes quenching of the excess reducing agent, neutralization of the solution, and filtration to remove insoluble salts. The organic solvents are then typically removed under reduced pressure (solvent stripping).

For final purification, crystallization is a common method. Recrystallization from a suitable solvent, such as methanol, can yield the triol with high purity (>98%). Column chromatography on silica (B1680970) gel using a solvent system like ethyl acetate-hexane is another effective technique for separating the desired triol from any remaining impurities. tubitak.gov.tr

To confirm the structure and purity of the synthesized 3,3-Dimethylbutane-1,2,4-triol, a combination of spectroscopic and chromatographic techniques is employed.

Table 3: Analytical Techniques for Verification of 3,3-Dimethylbutane-1,2,4-triol

| Technique | Purpose | Expected Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR would show characteristic signals for the geminal dimethyl groups (singlet), and protons on the carbon backbone and hydroxyl groups. ¹³C NMR would confirm the carbon skeleton. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess (ee) determination. tubitak.gov.tr | Using a chiral stationary phase (e.g., Chiralcel columns), HPLC can separate the (R) and (S) enantiomers, allowing for the determination of enantiomeric purity. tubitak.gov.trnih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification. | A broad absorption band in the region of 3200–3500 cm⁻¹ would confirm the presence of hydroxyl (O-H) groups, and C-O stretching would be observed around 1050–1150 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight of 134.17 g/mol . nih.gov |

Chromatographic and Crystallization-Based Purification Strategies

The purification of 3,3-dimethylbutane-1,2,4-triol from the crude reaction mixture is a critical step to remove impurities. Column chromatography is a frequently utilized technique for this purpose. tubitak.gov.tr This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target triol.

The process typically involves:

Stationary Phase : Silica gel is commonly used as the stationary phase due to its polarity and effectiveness in separating hydroxylated compounds.

Eluent System : A solvent system, or eluent, is chosen to move the components through the column. The polarity of the eluent is crucial for achieving good separation. For triols, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often employed. tubitak.gov.trbath.ac.uk The ratio of these solvents is optimized to ensure that the desired compound elutes at a reasonable rate while separating from impurities. For instance, a gradient system, where the polarity of the eluent is gradually increased, can be effective.

Fraction Collection : As the solvent flows through the column, fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing the pure product.

In cases where the triol is a solid, recrystallization can be an effective purification method. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, FT-IR)

Once purified, the structure of 3,3-dimethylbutane-1,2,4-triol is confirmed using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for this structural elucidation. benchchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net Both ¹H NMR and ¹³C NMR spectra are used to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopic Data for 3,3-Dimethylbutane-1,2,4-triol This table presents predicted chemical shifts (δ) for the different proton environments in the molecule.

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| -CH₃ (gem-dimethyl) | ~0.9 - 1.1 | Singlet | 6H |

| -CH₂- (at C4) | ~3.4 - 3.6 | Multiplet | 2H |

| -CH- (at C2) | ~3.7 - 3.9 | Multiplet | 1H |

| -CH₂- (at C1) | ~3.5 - 3.7 | Multiplet | 2H |

| -OH | Variable (Broad) | Singlet | 3H |

¹³C NMR Spectroscopic Data for 3,3-Dimethylbutane-1,2,4-triol This table presents predicted chemical shifts (δ) for the carbon atoms.

| Carbon Atom | Chemical Shift (ppm, predicted) |

| C1 | ~65 - 70 |

| C2 | ~75 - 80 |

| C3 | ~35 - 40 |

| C4 | ~70 - 75 |

| -CH₃ (gem-dimethyl) | ~20 - 25 |

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. researchgate.net For 3,3-dimethylbutane-1,2,4-triol, the key vibrational bands confirm the presence of hydroxyl (-OH) and alkyl (C-H) groups. benchchem.com

FT-IR Spectroscopic Data for 3,3-Dimethylbutane-1,2,4-triol This table outlines the characteristic absorption frequencies and their corresponding functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3200–3500 | O-H (hydroxyl) | Stretching (broad) |

| ~2850–3000 | C-H (alkyl) | Stretching |

| ~1050–1150 | C-O (alcohol) | Stretching |

Chiral Analytical Methods for Enantiomeric Purity and Absolute Configuration (e.g., HPLC, X-ray Crystallography)

Since 3,3-dimethylbutane-1,2,4-triol contains a chiral center at the C2 position, it can exist as two enantiomers, (R)- and (S)-3,3-dimethylbutane-1,2,4-triol. nih.gov When a stereoselective synthesis is performed, it is crucial to determine the enantiomeric purity (or enantiomeric excess) and the absolute configuration of the product. taylorandfrancis.com

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and quantifying their ratio. nih.gov This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected separately. researchgate.netmdpi.com The resulting chromatogram shows two distinct peaks, and the area under each peak is proportional to the amount of that enantiomer present, allowing for the calculation of enantiomeric excess.

X-ray Crystallography provides unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. taylorandfrancis.comresearchgate.net This technique involves diffracting X-rays off a crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. taylorandfrancis.com By determining this arrangement, the absolute configuration (R or S) at the chiral center can be definitively assigned. taylorandfrancis.comresearchgate.net While direct crystallography of the triol might be challenging, it can be converted into a crystalline derivative with a known chiral auxiliary to facilitate crystal formation and analysis. mdpi.com

Applications in Advanced Chemical Research and Materials Science

3,3-Dimethylbutane-1,2,4-triol as a Building Block in Complex Organic Molecule Synthesis

In the realm of organic chemistry, 3,3-dimethylbutane-1,2,4-triol serves as a valuable building block for constructing more complex molecular architectures. justia.com Its three hydroxyl groups offer multiple points for chemical modification, such as oxidation, reduction, or substitution, allowing chemists to introduce diverse functionalities. justia.com The presence of a tertiary carbon atom and two methyl groups imparts specific stereochemical constraints and solubility characteristics to the molecules derived from it.

The synthesis of this triol can be achieved with high stereochemical control, particularly through methods like the reduction of malic acid diesters using sodium borohydride (B1222165). justia.com This process is noted for preserving the stereochemistry of the starting material, which is crucial for enantioselective synthesis, enabling the creation of specific (R)- or (S)-isomers of the triol and its subsequent products. justia.com This stereochemical fidelity is a key advantage in the synthesis of chiral molecules, where specific three-dimensional arrangements are essential for their function.

Role as a Precursor in Pharmaceutical Research and Drug Development

The potential for 3,3-dimethylbutane-1,2,4-triol to serve as a precursor in pharmaceutical research is an area of active investigation. justia.com Its structure is considered a key element for potential biological activity, with the hydroxyl groups capable of forming hydrogen bonds with biological targets like enzymes. justia.com This interaction can influence the structure and function of these biological molecules, potentially leading to therapeutic effects. justia.com

Research indicates that the triol can act as either a substrate or an inhibitor in enzymatic reactions, suggesting its potential to modulate metabolic pathways. justia.com While extensive studies are still emerging, its role as a chiral building block is particularly relevant. For instance, the specific enantiomer (2R)-3,3-Dimethylbutane-1,2,4-triol has been utilized in the synthesis of complex molecules within drug discovery programs, highlighting its utility in creating compounds with precise biological activities.

Intermediate in the Production of Specialty Chemicals for Research

3,3-Dimethylbutane-1,2,4-triol functions as a key intermediate in the synthesis of various specialty chemicals. justia.com Its reactive hydroxyl groups can be transformed into other functional groups, making it a versatile precursor. For example, it is used as an intermediate in the production of neopentyl glycol, a compound widely used in the synthesis of polyesters, and in the synthesis of certain components for polyvinyl chloride (PVC) formulations, where it may act as a plasticizer. cymitquimica.com

The chemical reactivity of the triol allows for a range of transformations. Its hydroxyl groups can be oxidized to form ketones or carboxylic acids, or substituted to introduce halogens using reagents like thionyl chloride. justia.com Furthermore, it can undergo hydrogenation to produce compounds such as 1,2-dimethoxyethane (B42094) under specific temperature and pressure conditions. cymitquimica.com These transformations underscore its role as a foundational molecule for producing a variety of research-grade chemicals.

Table 1: Selected Chemical Reactions of 3,3-Dimethylbutane-1,2,4-triol

| Reaction Type | Reagents | Resulting Products | Reference |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Ketones or Carboxylic acids | justia.com |

| Substitution | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Halogenated derivatives | justia.com |

| Hydrogenation | H₂ (1-100 psi, 40-100 °C) | 1,2-Dimethoxyethane | cymitquimica.com |

| Chlorination | Catalytic conditions (50-120 °C) | 1,2-Dichloroethane | cymitquimica.com |

Research Applications in Polymer and Advanced Materials Science

The structure of 3,3-Dimethylbutane-1,2,4-triol, featuring three hydroxyl groups, theoretically makes it a suitable candidate for use as a crosslinking agent or chain extender in the synthesis of various polymers. Polyols are fundamental components in the production of polyurethanes, polyesters, and other polymeric materials. However, specific research findings detailing the use of 3,3-Dimethylbutane-1,2,4-triol in these applications are not widely documented in publicly available scientific literature and patents. The following sections discuss the potential roles based on its chemical nature.

Investigations in Polyurethane Foam and Elastomer Synthesis

In polyurethane chemistry, polyols react with isocyanates to form the urethane (B1682113) linkage. Triols, specifically, are crucial for creating crosslinked, three-dimensional networks that result in rigid polyurethane foams or durable elastomers. The functionality of a triol (its three hydroxyl groups) allows for the formation of branch points in the polymer chain, leading to increased rigidity and thermal stability. While many polyols like glycerol (B35011) and trimethylolpropane (B17298) are commonly used, patent literature that extensively lists potential polyol candidates for polyurethane foams and sealants often includes generic butanetriols (e.g., 1,2,4-butanetriol) but does not specifically name the 3,3-dimethyl variant. The steric hindrance from the two methyl groups in 3,3-Dimethylbutane-1,2,4-triol could potentially influence the reaction kinetics and the final properties of the polyurethane material, a subject that warrants further investigation.

Contributions to Polyester (B1180765) and Polyetherester Development

Polyesters are synthesized through the polycondensation reaction of polyols and polycarboxylic acids. The inclusion of a triol like 3,3-Dimethylbutane-1,2,4-triol would introduce branching, leading to the formation of alkyd-type resins rather than linear thermoplastic polyesters. These branched polyesters are fundamental to the formulation of various coatings and thermosetting plastics. Research in polyester synthesis has explored a vast range of bio-derived and synthetic polyols to achieve desired properties. While the use of neopentyl glycol (which can be synthesized from the triol) is common for enhancing stability, the direct incorporation of 3,3-Dimethylbutane-1,2,4-triol into polyester resins is not a prominent feature in current research literature.

Research in Coatings, Adhesives, and Sealants

Theoretical and Computational Chemistry Investigations of 3,3 Dimethylbutane 1,2,4 Triol

Molecular Conformation and Energy Landscape Analysis

The conformational landscape of 3,3-dimethylbutane-1,2,4-triol is dictated by the rotational freedom around its single bonds and the steric hindrance imposed by the bulky tert-butyl group. Computational methods, such as molecular mechanics and quantum mechanics, are employed to identify the most stable conformations (energy minima) and the transition states connecting them. This analysis reveals a complex potential energy surface with multiple conformers.

The presence of three hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which significantly influence the conformational preferences. The molecule's three rotatable bonds contribute to a variety of possible spatial arrangements. guidechem.com The tert-butyl group, due to its size, restricts the rotational freedom of the adjacent carbon, leading to more defined low-energy conformations. Symmetrical molecules, like the related 2,2-dimethylpropane, often exhibit higher melting points due to efficient packing in the solid state, a factor that is also relevant to the crystalline structure of 3,3-dimethylbutane-1,2,4-triol. siyavula.com

Table 1: Computed Physicochemical Properties of 3,3-Dimethylbutane-1,2,4-triol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄O₃ | guidechem.comnih.govchemspider.com |

| Molecular Weight | 134.17 g/mol | nih.gov |

| XLogP3-AA | -0.6 | guidechem.comnih.gov |

| Hydrogen Bond Donor Count | 3 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| Topological Polar Surface Area | 60.7 Ų | guidechem.comnih.gov |

| Complexity | 80.4 | guidechem.comnih.gov |

Studies of Hydrogen Bonding Interactions and Intermolecular Forces

The three hydroxyl groups in 3,3-dimethylbutane-1,2,4-triol are central to its intermolecular interactions, primarily through hydrogen bonding. cymitquimica.com Each hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen-bond networks in the condensed phases. guidechem.com These interactions are significantly stronger than the van der Waals forces also present and are responsible for the compound's relatively high boiling point and its solubility in polar solvents. siyavula.com

Elucidation of Reaction Mechanisms through Computational Modeling

Similarly, for reactions like substitution, where hydroxyl groups are replaced, computational chemistry can model the approach of the reagent and the departure of the leaving group, providing insights into the reaction kinetics and thermodynamics. benchchem.com These models can also explain how the steric bulk of the tert-butyl group can influence the regioselectivity and stereoselectivity of reactions.

Predictive Studies for Stereochemical Outcomes in Reactions Involving 3,3-Dimethylbutane-1,2,4-triol

3,3-Dimethylbutane-1,2,4-triol possesses a stereocenter at the C2 position, meaning it can exist as different stereoisomers. guidechem.comchemspider.com Computational models are invaluable for predicting the stereochemical outcomes of reactions involving this chiral center. By calculating the energies of the diastereomeric transition states, chemists can predict which stereoisomer of the product will be favored.

For example, in a reaction where a nucleophile attacks a prochiral center influenced by the existing stereocenter of the triol, computational modeling can determine the facial selectivity of the attack. This predictive power is crucial in asymmetric synthesis, where the goal is to produce a single desired stereoisomer. The development of chiral ligands and catalysts often relies on computational screening to identify candidates that will induce high stereoselectivity.

Computational Design of Novel Derivatives and Analogs of 3,3-Dimethylbutane-1,2,4-triol

The insights gained from computational studies of 3,3-dimethylbutane-1,2,4-triol can be leveraged to design novel derivatives and analogs with tailored properties. By modifying the functional groups or the carbon skeleton in-silico, researchers can explore a vast chemical space without the need for extensive experimental synthesis.

For instance, computational docking studies can be used to design analogs that bind more effectively to a specific biological target. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the computed molecular descriptors of designed analogs with their predicted activity, allowing for the rational design of more potent compounds. This approach accelerates the discovery process for new molecules with desired chemical or biological functions.

Emerging Research Directions and Future Perspectives for 3,3 Dimethylbutane 1,2,4 Triol

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The future synthesis and modification of 3,3-dimethylbutane-1,2,4-triol are increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact by utilizing sustainable resources, minimizing hazardous waste, and improving energy efficiency.

Key research thrusts include:

Bio-based Feedstocks: A significant long-term goal is the synthesis of 3,3-dimethylbutane-1,2,4-triol from renewable bio-based assets, such as modified vegetable oils or carbohydrates. mdpi.comresearchgate.net This aligns with a broader trend of developing green polyol synthesis routes to reduce reliance on petrochemicals. mdpi.com

Greener Solvents and Catalysts: Research is exploring the use of environmentally benign solvents like water or supercritical carbon dioxide (sc-CO2) in the synthesis and polymerization of polyols. mdpi.com The "polyol method," where a high-boiling, multivalent alcohol acts as both solvent and reducing agent, presents another green strategy, particularly in the synthesis of nanoparticles. rsc.orgrsc.org For derivatization, replacing conventional catalysts with options like double-metal cyanides (DMCs) or developing solvent-free reaction conditions are promising avenues. mdpi.comrsc.org

Sustainable Derivatization: Traditional derivatization of polyols can involve hazardous reagents. Future work will likely focus on developing cleaner methods. For instance, trifluoroacetylation, which can derivatize all three hydroxyl groups including sterically hindered ones, offers advantages like improved derivative stability and better chromatographic properties, potentially reducing the need for more volatile or hazardous silylating agents. mdpi.comresearchgate.net

Table 1: Potential Green Chemistry Strategies for 3,3-Dimethylbutane-1,2,4-triol

| Strategy | Approach | Potential Advantages |

| Sustainable Synthesis | Utilization of bio-based feedstocks (e.g., from vegetable oils, sugars). mdpi.comresearchgate.net | Reduced carbon footprint, use of renewable resources. |

| Use of green solvents (e.g., water, supercritical CO2). mdpi.com | Lower toxicity, simplified purification, reduced waste. | |

| Employing polyols as the reaction medium. rsc.org | Acts as solvent and reactant, high boiling points, biodegradable. | |

| Green Derivatization | Solvent-free reaction conditions. rsc.org | Reduced solvent waste, potential for higher reaction efficiency. |

| Use of alternative catalysts (e.g., double-metal cyanides). mdpi.com | Higher selectivity and yield, reduced environmental impact over traditional catalysts. | |

| Advanced derivatization reagents (e.g., trifluoroacetic anhydride). mdpi.com | Stable derivatives, improved analytical performance, less hazardous than some alternatives. |

Exploration of Novel Biocatalytic Pathways for 3,3-Dimethylbutane-1,2,4-triol Production and Transformation

Biocatalysis, the use of natural catalysts like enzymes, offers a powerful and sustainable alternative to conventional chemical methods for producing and modifying complex molecules like 3,3-dimethylbutane-1,2,4-triol. unipd.it Research in this area is focused on leveraging the high selectivity and mild operating conditions of enzymatic reactions.

Future research directions include:

Enzymatic Synthesis: The development of whole-cell or isolated enzyme systems for the synthesis of the triol from precursors is a key area. Alcohol oxidases are particularly interesting as they can selectively oxidize primary alcohols and are tolerant of various functional groups. nih.gov For instance, a microorganism could be engineered to selectively hydroxylate a 3,3-dimethylbutane derivative.

Regioselective Transformations: The presence of two primary and one secondary hydroxyl group makes selective functionalization challenging. Enzymes, particularly lipases and proteases, are known for their ability to perform regioselective acylations on polyols, allowing for the targeted modification of one hydroxyl group while leaving others untouched. unipd.itlu.se This could be used to create valuable mono-ester derivatives of 3,3-dimethylbutane-1,2,4-triol.

Glycosylation: Enzymes such as amylomaltase and CGTase can be used to attach sugar moieties to polyols through transglycosylation. tu.ac.th Applying this to 3,3-dimethylbutane-1,2,4-triol could generate novel glycosylated compounds with unique properties for applications in food science or pharmaceuticals. tu.ac.th

Table 2: Prospective Biocatalytic Routes for 3,3-Dimethylbutane-1,2,4-triol

| Pathway | Biocatalyst Type | Potential Product | Research Focus |

| Selective Oxidation | Alcohol Oxidase, Whole-cell systems (e.g., Mycobacterium sp.). nih.govlu.se | 3,3-Dimethyl-2-hydroxy-4-oxobutanoic acid | Selective oxidation of one or both primary -OH groups to aldehydes or carboxylic acids. |

| Regioselective Acylation | Immobilized Lipases (e.g., Novozym® 435). lu.se | 3,3-Dimethylbutane-1,2,4-triol monoesters | Targeted esterification of a specific hydroxyl group for creating functional building blocks. |

| Glycosylation | Amylomaltase, CGTase. tu.ac.th | Glucosyl-3,3-dimethylbutane-1,2,4-triol | Creation of novel glycoconjugates with potentially altered solubility or biological activity. |

Advanced Functionalization Strategies for New Material Development utilizing the 3,3-Dimethylbutane-1,2,4-triol Scaffold

The trifunctional nature of 3,3-dimethylbutane-1,2,4-triol makes it an attractive building block, or scaffold, for the synthesis of advanced materials and polymers. Its three hydroxyl groups provide multiple points for reaction and cross-linking, while the neopentyl core imparts stability.

Future research is expected to explore:

Polymer Synthesis: The triol can serve as a cross-linking agent or monomer in the production of polyesters and polyurethanes. researchgate.net The presence of both primary and secondary hydroxyls could lead to polymers with unique branching and properties. The development of polymersomes, self-assembled vesicular structures, could be achieved by creating amphiphilic block copolymers derived from the triol. acs.org

Modular Functionalization: Advanced synthetic strategies can be applied to selectively modify the hydroxyl groups. For example, converting the hydroxyls to amine or azide (B81097) groups would allow for subsequent "click chemistry" reactions, providing a highly efficient and modular way to attach a wide variety of functional molecules. acs.org This could be used to tailor the surface properties of materials or to create functional nanohydrogels for biomedical applications. mdpi.com

Hybrid Organic-Inorganic Materials: The triol ligand can be used in the targeted self-assembly of polyoxometalate (POM) clusters. nsf.gov By functionalizing the triol with different organic groups (e.g., nitro, pyridine), it is possible to create hybrid organic-inorganic clusters with tailored electronic and chemical properties. nsf.gov

Multidisciplinary Research at the Chemistry-Biology Interface focusing on Molecular Interactions

The intersection of chemistry and biology offers a fertile ground for exploring the potential bioactivity of 3,3-dimethylbutane-1,2,4-triol. Its structure, capable of acting as both a hydrogen bond donor and acceptor, suggests it could interact specifically with biological macromolecules like proteins and enzymes. kcl.ac.uk

Key areas for multidisciplinary investigation include:

Probing Protein Binding Sites: The spatial arrangement of the three hydroxyl groups, combined with the steric bulk of the t-butyl group, creates a unique three-dimensional pharmacophore. This structure could fit into the active or allosteric sites of enzymes, potentially acting as an inhibitor. The ability of polyols to disrupt the hydrogen bonding network of water is also a key factor in their interaction with and stabilization of proteins. kcl.ac.uk

Computational Modeling and Simulation: In silico methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecules to proteins. nih.govnih.govdiva-portal.org These computational studies can predict the most stable binding configurations, calculate binding affinities, and identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) between 3,3-dimethylbutane-1,2,4-triol and a target protein. nih.govdiva-portal.orgnaiss.se

Scaffold for Bioactive Molecules: The triol can serve as a rigid scaffold onto which other functional groups can be attached. By derivatizing the hydroxyl groups, researchers can design and synthesize new candidate molecules with potential therapeutic applications, using the triol core to correctly orient the functional groups for optimal interaction with a biological target. google.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethylbutane-1,2,4-triol, and how do reaction conditions influence yield and purity?

- While direct synthesis methods for 3,3-dimethylbutane-1,2,4-triol are not explicitly detailed in the evidence, analogous routes for structurally similar triols (e.g., 1,2,4-butanetriol) involve catalytic reduction of esters or stereoselective cyclodehydration of triols under mild conditions . Key factors include temperature control (e.g., maintaining ≤80°C to avoid side reactions) and catalyst selection (e.g., lipases or acid catalysts). Yield optimization may require iterative adjustments to solvent polarity and reaction time. Purity can be assessed via GC-MS or HPLC, with discrepancies in reported melting points (e.g., 72°C ) potentially arising from polymorphic forms or impurities.

Q. How can spectroscopic techniques confirm the structural integrity of 3,3-dimethylbutane-1,2,4-triol?

- NMR : H and C NMR can resolve the positions of hydroxyl and methyl groups. For example, the geminal dimethyl groups at C3 would show distinct singlet peaks in H NMR, while hydroxyl protons may appear as broad signals .

- X-ray crystallography : As demonstrated in structural studies of triazole derivatives (e.g., ), this technique provides definitive stereochemical data, critical for verifying the spatial arrangement of substituents .

- FT-IR : Hydroxyl stretching (~3200–3500 cm) and C-O vibrations (~1050–1150 cm) confirm functional groups .

Q. What methodologies address contradictions in reported physical properties (e.g., density, melting point)?

- Discrepancies in density (1.113 g/cm³ vs. 1.185 g/cm³ for similar triols ) may stem from measurement conditions (e.g., temperature, purity). Researchers should standardize protocols (e.g., using DSC for melting point analysis) and cross-validate with independent techniques like pycnometry. Impurity profiling via mass spectrometry is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.